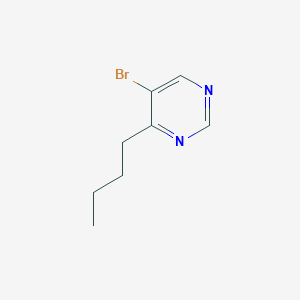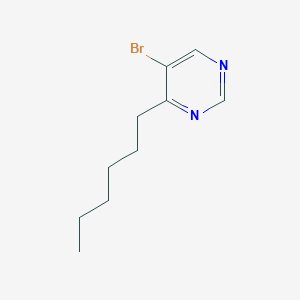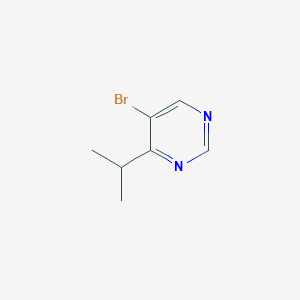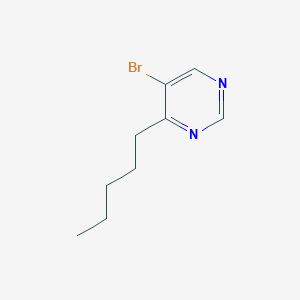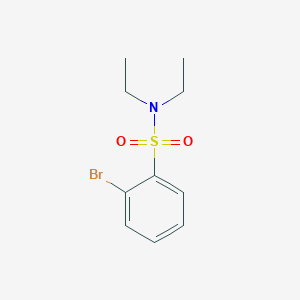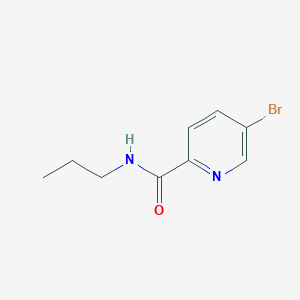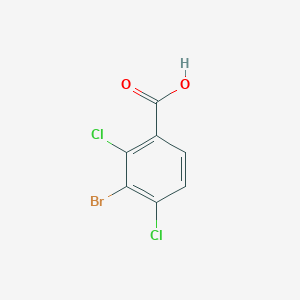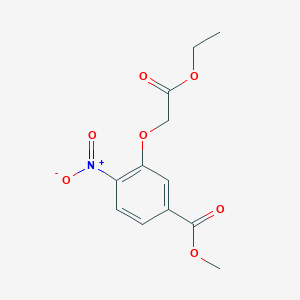
(N,N-Bis-t-Boc)-5-bromo-2-chloroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(N,N-Bis-t-Boc)-5-bromo-2-chloroaniline is a chemical compound that features a bromine and chlorine atom attached to an aniline ring, with two tert-butoxycarbonyl (t-Boc) protecting groups on the nitrogen atom. This compound is often used in organic synthesis, particularly in the preparation of more complex molecules due to its functional groups and protecting groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (N,N-Bis-t-Boc)-5-bromo-2-chloroaniline typically involves the protection of the aniline nitrogen with tert-butoxycarbonyl groups followed by halogenation. One common method includes:
Protection of Aniline: The aniline is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form the N,N-Bis-t-Boc protected aniline.
Halogenation: The protected aniline is then subjected to bromination and chlorination using reagents like bromine (Br2) and chlorine (Cl2) under controlled conditions to introduce the bromine and chlorine atoms at the desired positions on the aromatic ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Protection: Large quantities of aniline are protected using di-tert-butyl dicarbonate in industrial reactors.
Controlled Halogenation: The halogenation steps are carefully controlled to ensure high yield and purity, often using automated systems to monitor and adjust reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
(N,N-Bis-t-Boc)-5-bromo-2-chloroaniline undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Deprotection Reactions: The t-Boc groups can be removed under acidic conditions to yield the free aniline.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used to replace the halogens with other groups.
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the t-Boc protecting groups.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted anilines can be formed.
Deprotected Aniline: Removal of the t-Boc groups yields 5-bromo-2-chloroaniline.
Wissenschaftliche Forschungsanwendungen
(N,N-Bis-t-Boc)-5-bromo-2-chloroaniline has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Material Science: It is used in the preparation of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of (N,N-Bis-t-Boc)-5-bromo-2-chloroaniline depends on its use in synthesis The t-Boc groups protect the aniline nitrogen during reactions, preventing unwanted side reactions
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(N,N-Bis-t-Boc)-4-bromo-2-chloroaniline: Similar structure but with different substitution pattern on the aromatic ring.
(N,N-Bis-t-Boc)-5-bromo-2-fluoroaniline: Similar structure with a fluorine atom instead of chlorine.
Uniqueness
(N,N-Bis-t-Boc)-5-bromo-2-chloroaniline is unique due to its specific substitution pattern and the presence of both bromine and chlorine atoms, which provide distinct reactivity and selectivity in chemical reactions. The t-Boc protecting groups also make it a versatile intermediate in organic synthesis.
Eigenschaften
IUPAC Name |
tert-butyl N-(5-bromo-2-chlorophenyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BrClNO4/c1-15(2,3)22-13(20)19(14(21)23-16(4,5)6)12-9-10(17)7-8-11(12)18/h7-9H,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOBMEMQNHQDULV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=C(C=CC(=C1)Br)Cl)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BrClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70650374 |
Source


|
| Record name | Di-tert-butyl (5-bromo-2-chlorophenyl)-2-imidodicarbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70650374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
929000-06-6 |
Source


|
| Record name | Di-tert-butyl (5-bromo-2-chlorophenyl)-2-imidodicarbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70650374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

